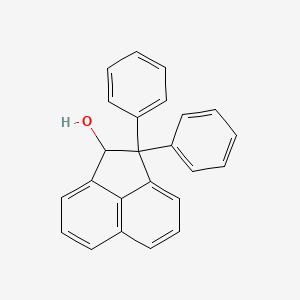
2,2-Di(phenyl)acenaphthen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Di(phenyl)acenaphthen-1-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to an acenaphthene backbone, which is further substituted with two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Di(phenyl)acenaphthen-1-ol typically involves the reaction of acenaphthene with phenylmagnesium bromide (a Grignard reagent) in the presence of a suitable solvent like diethyl ether. The reaction proceeds through the formation of a Grignard intermediate, which is then hydrolyzed to yield the desired alcohol.
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted acenaphthenes.
Scientific Research Applications
2,2-Di(phenyl)acenaphthen-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Di(phenyl)acenaphthen-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the phenyl groups can engage in π-π interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.
Comparison with Similar Compounds
Acenaphthene: A polycyclic aromatic hydrocarbon with a similar acenaphthene backbone but without the phenyl substitutions.
Phenol: A simpler aromatic alcohol with a single hydroxyl group attached to a benzene ring.
2-Phenyl-2-butanol: An alcohol with a phenyl group and a hydroxyl group attached to a butane backbone.
Uniqueness: 2,2-Di(phenyl)acenaphthen-1-ol is unique due to its combination of an acenaphthene backbone with two phenyl groups, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
78324-67-1 |
|---|---|
Molecular Formula |
C24H18O |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2,2-diphenyl-1H-acenaphthylen-1-ol |
InChI |
InChI=1S/C24H18O/c25-23-20-15-7-9-17-10-8-16-21(22(17)20)24(23,18-11-3-1-4-12-18)19-13-5-2-6-14-19/h1-16,23,25H |
InChI Key |
UCQOZSPUSDJHFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(C3=CC=CC4=C3C2=CC=C4)O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















